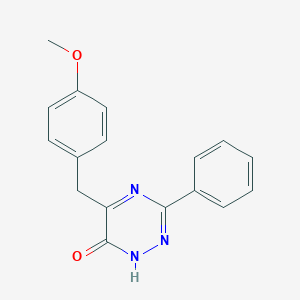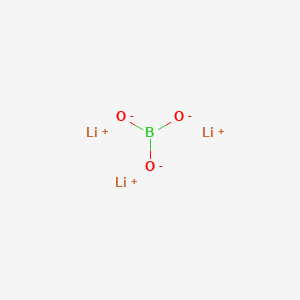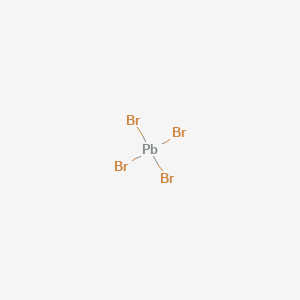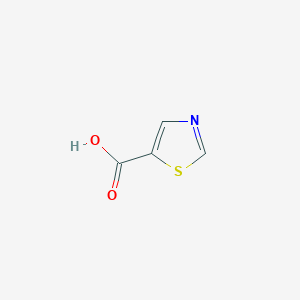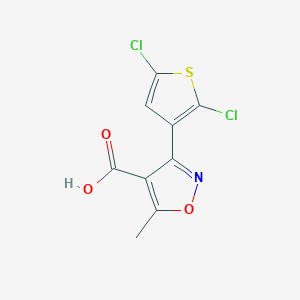
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid, also known as DTCIM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thienyl ring, an isoxazole ring, and a carboxylic acid group. DTCIM has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their metabolic processes. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is also relatively stable and can be stored for extended periods without significant degradation. However, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. One area of interest is the development of new synthetic methods for 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and related compounds. Another area of interest is the further investigation of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid's mechanism of action and its potential applications in drug discovery and materials science. Additionally, there is potential for the development of new imaging probes based on 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and related compounds. Overall, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is a promising compound with a range of potential applications in scientific research.
合成法
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with methyl isoxazole-4-carboxylate in the presence of a base catalyst. The resulting intermediate is then treated with a strong acid to yield the final product, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. The synthesis of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
科学的研究の応用
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been used as a building block for the synthesis of other compounds with potential applications in drug discovery and materials science.
特性
CAS番号 |
14346-01-1 |
|---|---|
製品名 |
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid |
分子式 |
C9H5Cl2NO3S |
分子量 |
278.11 g/mol |
IUPAC名 |
3-(2,5-dichlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2NO3S/c1-3-6(9(13)14)7(12-15-3)4-2-5(10)16-8(4)11/h2H,1H3,(H,13,14) |
InChIキー |
TXWLOFWEAIMFEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(SC(=C2)Cl)Cl)C(=O)O |
正規SMILES |
CC1=C(C(=NO1)C2=C(SC(=C2)Cl)Cl)C(=O)O |
その他のCAS番号 |
14346-01-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)
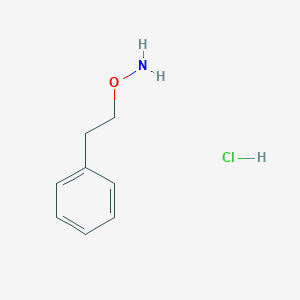
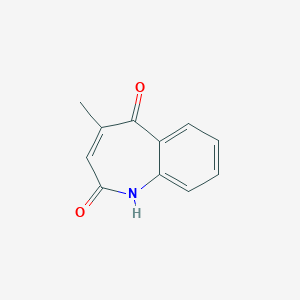
![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)
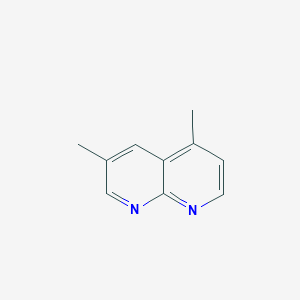
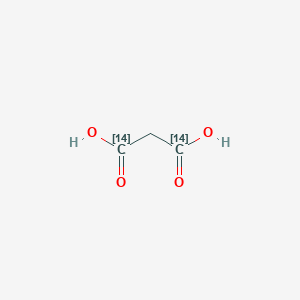
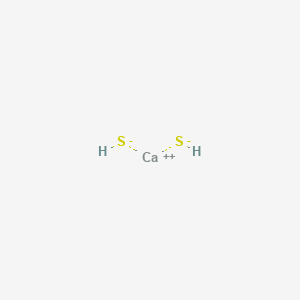
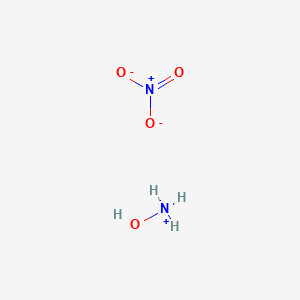
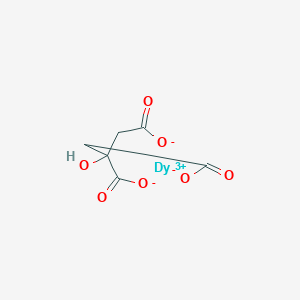
![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)
